Cas no 2193065-66-4 (3-bromo-6-formylpyrazolo1,5-apyrimidine-2-carboxylic acid)

3-Bromo-6-formylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a versatile heterocyclic compound with a reactive bromo and formyl substituent, making it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for selective modifications, facilitating the construction of complex molecular architectures. Its pyrazolopyrimidine core is particularly relevant in the development of pharmaceutical agents, offering potential applications in kinase inhibition and other biologically active scaffolds. The carboxylic acid moiety enhances solubility and provides a handle for further derivatization. This compound is well-suited for cross-coupling reactions, nucleophilic substitutions, and other transformations, underscoring its utility in drug discovery and fine chemical synthesis.
3-bromo-6-formylpyrazolo1,5-apyrimidine-2-carboxylic acid structure
2193065-66-4 structure
Product Name:3-bromo-6-formylpyrazolo1,5-apyrimidine-2-carboxylic acid
CAS No:2193065-66-4
MF:C8H4BrN3O3
MW:270.039660453796
CID:6423074
PubChem ID:165545552
Update Time:2025-05-19

3-bromo-6-formylpyrazolo1,5-apyrimidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-6-formylpyrazolo1,5-apyrimidine-2-carboxylic acid
    • 3-bromo-6-formylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
    • 2193065-66-4
    • EN300-1705992
    • Inchi: 1S/C8H4BrN3O3/c9-5-6(8(14)15)11-12-2-4(3-13)1-10-7(5)12/h1-3H,(H,14,15)
    • InChI Key: JCMBZLDSSOQIJB-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)O)=NN2C=C(C=O)C=NC2=1

Computed Properties

  • Exact Mass: 268.94360g/mol
  • Monoisotopic Mass: 268.94360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 84.6Ų

3-bromo-6-formylpyrazolo1,5-apyrimidine-2-carboxylic acid Pricemore >>

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Additional information on 3-bromo-6-formylpyrazolo1,5-apyrimidine-2-carboxylic acid

Recent Advances in the Synthesis and Applications of 3-Bromo-6-formylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS: 2193065-66-4)

In recent years, the compound 3-bromo-6-formylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 2193065-66-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic scaffold serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors and anticancer agents. The presence of multiple reactive sites, including the bromo, formyl, and carboxylic acid functionalities, enables diverse chemical modifications, making it a valuable building block for medicinal chemists.

A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of this compound in the synthesis of novel pyrazolo[1,5-a]pyrimidine-based inhibitors targeting cyclin-dependent kinases (CDKs). The researchers employed a multi-step synthetic route starting from commercially available precursors, with 3-bromo-6-formylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid serving as a pivotal intermediate. The bromo substituent at the 3-position allowed for further functionalization via palladium-catalyzed cross-coupling reactions, while the formyl group at the 6-position facilitated the introduction of various pharmacophores through reductive amination or condensation reactions.

Another significant application was reported in Bioorganic & Medicinal Chemistry Letters (2024), where this compound was utilized as a precursor for the development of selective FGFR (fibroblast growth factor receptor) inhibitors. The study highlighted the importance of the carboxylic acid moiety in enhancing water solubility and improving pharmacokinetic properties of the final drug candidates. Molecular docking studies revealed that derivatives of this scaffold exhibited strong binding affinity to the ATP-binding pocket of FGFR, with IC50 values in the low nanomolar range.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 3-bromo-6-formylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. A 2024 publication in Organic Process Research & Development described an improved scalable synthesis with higher yields (up to 78%) and reduced environmental impact through the use of greener solvents and catalytic systems. The authors emphasized the importance of controlling reaction conditions to minimize the formation of byproducts, particularly during the bromination and formylation steps.

The compound's potential extends beyond kinase inhibition, as evidenced by emerging research in antimicrobial applications. A preprint study (2024) demonstrated that derivatives of this scaffold exhibited promising activity against drug-resistant bacterial strains, with the carboxylic acid group playing a crucial role in target engagement. This finding opens new avenues for addressing the global challenge of antimicrobial resistance.

In conclusion, 3-bromo-6-formylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 2193065-66-4) continues to be a valuable scaffold in medicinal chemistry, with recent research expanding its applications across multiple therapeutic areas. The compound's synthetic versatility and demonstrated biological activity make it a promising candidate for future drug discovery efforts. Ongoing research is expected to further explore its potential in targeted therapies and combination treatments.

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